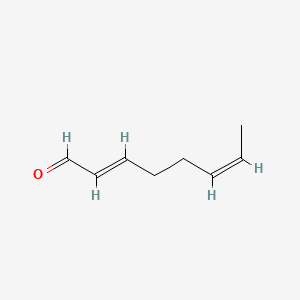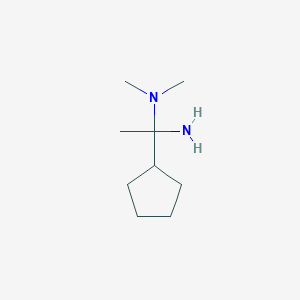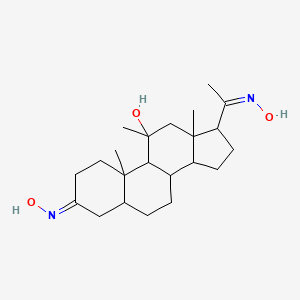
3-Amino-2,3-diphenylacrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2,3-diphenylacrylonitrile is an organic compound with the molecular formula C15H12N2 It is a derivative of acrylonitrile, characterized by the presence of an amino group and two phenyl groups attached to the acrylonitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,3-diphenylacrylonitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing benzaldehyde with malononitrile in the presence of a base such as piperidine. The resulting intermediate is then subjected to a reaction with aniline to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2,3-diphenylacrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-2,3-diphenylacrylonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-2,3-diphenylacrylonitrile in biological systems involves its interaction with cellular targets. The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways. It interacts with specific proteins and enzymes, leading to programmed cell death . The exact molecular targets and pathways are still under investigation, but its ability to selectively target cancer cells makes it a promising compound for therapeutic applications.
Comparison with Similar Compounds
2,3-Diphenylacrylonitrile: Similar in structure but lacks the amino group.
3-Amino-2,3-diphenylprop-2-enenitrile: Another derivative with slight structural variations.
Uniqueness: 3-Amino-2,3-diphenylacrylonitrile is unique due to the presence of both amino and nitrile functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential anti-cancer properties set it apart from other similar compounds .
Properties
CAS No. |
478296-46-7 |
|---|---|
Molecular Formula |
C15H12N2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
(E)-3-amino-2,3-diphenylprop-2-enenitrile |
InChI |
InChI=1S/C15H12N2/c16-11-14(12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10H,17H2/b15-14- |
InChI Key |
KEKPTCUUOVEUNV-PFONDFGASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\N)/C#N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



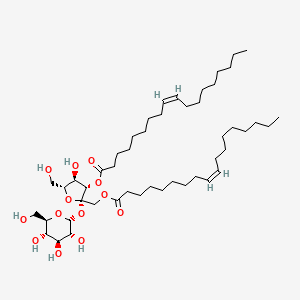
![BenzaMide, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-3-(trifluoroMethyl)-](/img/structure/B12643743.png)
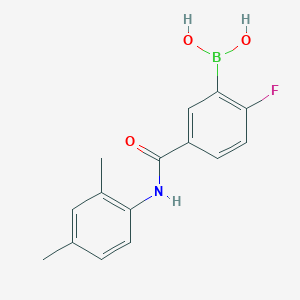

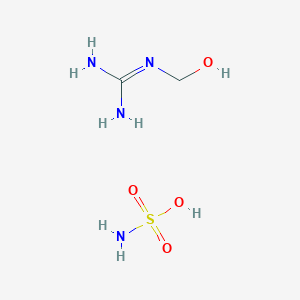

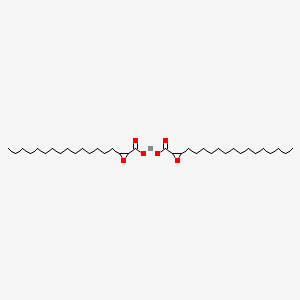
![Benzeneacetamide, N-[6-(4-cyano-1-butyn-1-yl)-3-pyridazinyl]-3-(trifluoromethoxy)-](/img/structure/B12643772.png)


